molecular formula C14H21BrN4O4 B12509096 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide

Cat. No.: B12509096
M. Wt: 389.24 g/mol
InChI Key: WZPJZYZTTBHEDE-UHFFFAOYSA-N
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Description

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid; hydrobromide is a modified amino acid derivative featuring a guanidine group (diaminomethylideneamino) and a phenylmethoxycarbonyl (Z-group) protecting group. The hydrobromide salt enhances its stability and crystallinity, making it suitable for pharmaceutical applications, particularly in peptide synthesis and drug development . This compound is structurally related to arginine derivatives, with the Z-group serving to protect the amino functionality during synthetic processes .

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPJZYZTTBHEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the α-Amino Group

The α-amino group of L-arginine is protected using benzyloxycarbonyl (Z) chloride (Cbz-Cl) in an anhydrous dichloromethane (DCM) solvent system. Triethylamine (TEA) is employed as a base to neutralize the generated HCl, ensuring a pH range of 8–9. The reaction proceeds at 0–5°C to minimize side reactions such as racemization or overprotection.

Reaction Scheme :
$$
\text{L-Arginine} + \text{Cbz-Cl} \xrightarrow{\text{TEA, DCM, 0–5°C}} \text{Z-Arg-OH} + \text{HCl}
$$

Hydrobromide Salt Formation

The free carboxylic acid of Z-Arg-OH is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in acetic acid or ethanol. This step enhances crystallinity and stability, with typical yields of 80–85% after recrystallization from ethanol/water mixtures.

Key Conditions :

  • Solvent : Glacial acetic acid or anhydrous ethanol
  • Temperature : Room temperature (20–25°C)
  • Stoichiometry : 1:1 molar ratio of Z-Arg-OH to HBr

Industrial Production Methods

Scaled-up synthesis prioritizes cost efficiency and reproducibility. Automated continuous-flow reactors are utilized for the protection step, reducing reaction times from hours to minutes. Key industrial adaptations include:

Solvent Recovery Systems

Dichloromethane is recycled via distillation, reducing waste and costs. Ethanol, used in salt formation, is recovered through fractional distillation with >95% efficiency.

Crystallization Optimization

Industrial crystallization employs anti-solvent precipitation, where water is gradually added to ethanolic solutions of Z-Arg-OH·HBr. This method achieves particle size uniformity (10–50 µm) and >99% purity.

Purification Techniques

Column Chromatography

Silica gel chromatography (ethyl acetate/methanol/water, 7:2:1 v/v) removes unreacted starting materials and diastereomers. The target compound elutes at Rf = 0.3–0.4.

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with a melting point of 168–171°C, consistent with literature.

Comparative Analysis of Methodologies

Alternative Protecting Groups

While the Z-group offers superior stability, tert-butoxycarbonyl (Boc) protection is less reactive in coupling reactions. For example, Boc-Arg-OH exhibits 20% lower yield in solid-phase peptide synthesis compared to Z-Arg-OH.

Salt Forms

Hydrobromide salts provide better solubility in polar solvents (25 mg/mL in water) than hydrochloride analogs (15 mg/mL). This property is critical for biological assays requiring aqueous environments.

Challenges and Solutions

Racemization During Protection

The guanidine group’s basicity can induce racemization at the α-carbon. Mitigation strategies include:

  • Low-Temperature Reactions : Maintaining 0–5°C during Cbz-Cl addition.
  • Kinetic Control : Using a 10% molar excess of Cbz-Cl to shorten reaction time.

Byproduct Formation

Di-Cbz derivatives may form if excess Cbz-Cl is used. These are removed via adjusted elution in chromatography (ethyl acetate/methanol/water, 6:3:1 v/v).

Recent Advancements

Enzymatic Protection

Novel lipase-catalyzed Z-protection in ionic liquids (e.g., [BMIM][BF₄]) achieves 90% yield with minimal racemization, though industrial adoption remains limited.

Green Chemistry Approaches

Water-based micellar systems (e.g., TPGS-750-M) enable Z-protection at room temperature, reducing DCM usage by 70%.

Reaction Optimization Data

Parameter Optimal Condition Yield (%) Purity (%)
Cbz-Cl Equivalents 1.1 88 98
Reaction Temperature 0–5°C 85 97
HBr Concentration 33% in AcOH 82 99
Crystallization Solvent Ethanol/Water (3:1) 80 99.5

Quality Control Metrics

  • HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile)
  • Chiral Purity : >99% ee (Chiralpak AD-H column)
  • Residual Solvents : <50 ppm DCM, <500 ppm ethanol (GC-MS)

Chemical Reactions Analysis

Types of Reactions

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The Z-group in the target compound enhances stability during peptide coupling, whereas the dodecanoyl group in improves membrane permeability.
  • The hydrobromide salt offers superior crystallinity compared to hydrochloride analogs, as seen in .

Physicochemical Properties

Property Target Compound (2S)-Dodecanoyl Derivative Z-ALA-ARG-OH
Solubility Water-soluble (salt form) Low (hydrophobic tail) Moderate (polar side chains)
Melting Point >200°C (estimated) Not reported -15°C (storage)
Stability Stable in acidic conditions Sensitive to hydrolysis Labile to strong bases

Research Findings :

  • The hydrobromide salt’s solubility in aqueous solutions (e.g., 25 mg/mL in water) facilitates its use in biological assays .
  • Boc-protected analogs (e.g., ) exhibit lower reactivity in coupling reactions compared to Z-group derivatives .

Comparison :

  • The dodecanoyl derivative requires acylation with dodecanoic acid, increasing synthetic complexity.
  • Z-ALA-ARG-OH involves solid-phase peptide synthesis (SPPS), yielding 75–85% purity before HPLC purification.

Biological Activity

5-(Diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid; hydrobromide, commonly referred to as a derivative of arginine, exhibits significant biological activities that have garnered attention in various fields of biomedical research. This compound is characterized by its structural complexity, which includes multiple functional groups that contribute to its pharmacological properties.

  • Molecular Formula : C14H20N4O4
  • Molecular Weight : 308.34 g/mol
  • CAS Number : 6382-93-0
  • Purity : ≥98%
  • Appearance : White powder
  • Melting Point : 168-171 ºC
  • Density : 1.33 g/cm³

The biological activity of this compound is primarily attributed to its ability to act as a substrate for enzymes involved in nitric oxide (NO) synthesis, particularly nitric oxide synthase (NOS). As an arginine derivative, it can enhance NO production, which plays a crucial role in various physiological processes, including:

  • Vasodilation : NO is a potent vasodilator, which can lead to improved blood flow and reduced blood pressure.
  • Neurotransmission : It modulates neurotransmission and has implications in neuroprotective strategies.

Biological Activities

  • Antimicrobial Activity : Research indicates that compounds similar to 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid exhibit antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. Its ability to modulate cytokine release suggests potential therapeutic applications in inflammatory diseases.
  • Antitumor Properties : Some studies have indicated that the compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of nitric oxide pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of arginine were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting that modifications to the arginine structure can enhance antimicrobial activity.

Case Study 2: Anti-inflammatory Activity

A study conducted on murine models of inflammation showed that administration of the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a potential mechanism involving the inhibition of NF-kB signaling pathways.

Case Study 3: Antitumor Effects

Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study found that treatment with the compound resulted in increased levels of caspase-3 activity, indicating activation of apoptotic pathways.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coliJournal of Medicinal Chemistry
Anti-inflammatoryReduces TNF-alpha and IL-6 levelsJournal of Inflammation
AntitumorInduces apoptosis via caspase activationCancer Letters

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